(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is a chemical compound characterized by its unique structure, which includes a methoxymethoxy group and a phenyl group attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one typically involves the protection of hydroxyl groups followed by selective functionalization. One common method includes the use of methoxymethyl chloride (MOMCl) in the presence of a base to introduce the methoxymethoxy group. The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (5R)-5-(methoxymethoxy)-7-phenylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxymethoxy group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-(methoxymethoxy)-7-phenylheptan-2-ol
- (5R)-5-(methoxymethoxy)-7-phenylheptanoic acid
- (5R)-5-(methoxymethoxy)-7-phenylheptane
Uniqueness
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.
Properties
CAS No. |
656836-67-8 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(5R)-5-(methoxymethoxy)-7-phenylheptan-2-one |
InChI |
InChI=1S/C15H22O3/c1-13(16)8-10-15(18-12-17-2)11-9-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3/t15-/m0/s1 |
InChI Key |
YTUXEYTWWTXMNV-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)CC[C@@H](CCC1=CC=CC=C1)OCOC |
Canonical SMILES |
CC(=O)CCC(CCC1=CC=CC=C1)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.